2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol
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Overview
Description
2-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol is a complex organic compound characterized by its unique tricyclic structure. This compound is part of the pyrrolobenzodiazepine family, known for their significant biological activities, including anti-tumor and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature controls .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
2-(5,6-Dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and antimicrobial treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol involves its ability to interact with specific molecular targets. It can bind to DNA, interfering with replication and transcription processes, which is particularly useful in its anti-tumor activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Anthramycin: Another pyrrolobenzodiazepine with potent anti-tumor activity.
Sibiromycin: Known for its antimicrobial properties.
Tomaymycin: Exhibits both anti-tumor and antimicrobial activities.
Uniqueness
What sets 2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol apart is its specific structural features, such as the methoxyphenol group, which may contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-3-methoxyphenol |
InChI |
InChI=1S/C19H18N2O2/c1-23-17-10-4-9-16(22)18(17)19-15-8-5-11-21(15)14-7-3-2-6-13(14)12-20-19/h2-11,19-20,22H,12H2,1H3 |
InChI Key |
UPKPJXUXUAWMAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2C3=CC=CN3C4=CC=CC=C4CN2)O |
Origin of Product |
United States |
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